molecular formula C28H22N2O3 B15021089 4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B15021089
M. Wt: 434.5 g/mol
InChI Key: XKJWGLWDKVKGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound that features a combination of benzoxazole and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol typically involves multiple steps. One common approach is the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-amino-6-methylbenzoxazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxyphenyl moiety but lacks the benzoxazole ring.

    2-Amino-6-methylbenzoxazole: Contains the benzoxazole ring but lacks the benzyloxyphenyl moiety.

Uniqueness

4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol is unique due to the combination of both benzoxazole and phenol moieties in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H22N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

2-(6-methyl-1,3-benzoxazol-2-yl)-4-[(4-phenylmethoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C28H22N2O3/c1-19-7-13-25-27(15-19)33-28(30-25)24-16-22(10-14-26(24)31)29-17-20-8-11-23(12-9-20)32-18-21-5-3-2-4-6-21/h2-17,31H,18H2,1H3

InChI Key

XKJWGLWDKVKGIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.